1-(2-Chloro-4-nitrophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine
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Overview
Description
1-(2-Chloro-4-nitrophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a thiazole ring and two chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorinated phenyl groups and the piperazine ring. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-nitrophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 1-(2-Chloro-4-nitrophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine can be compared with other compounds that have similar structural features, such as:
- 1-(2-Chloro-4-nitrophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine
- 1-(2-Chloro-4-nitrophenyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperazine
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both nitro and chloro groups on the phenyl rings, along with the thiazole and piperazine rings, provides a versatile scaffold for further functionalization and study.
Properties
Molecular Formula |
C19H16Cl2N4O2S |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-4-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C19H16Cl2N4O2S/c20-14-3-1-13(2-4-14)17-12-28-19(22-17)24-9-7-23(8-10-24)18-6-5-15(25(26)27)11-16(18)21/h1-6,11-12H,7-10H2 |
InChI Key |
YAESTVNAHMOUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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